molecular formula C28H22Br2 B8214360 1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene

1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene

Cat. No. B8214360
M. Wt: 518.3 g/mol
InChI Key: GHZTXESUSOBGAM-BYYHNAKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene is a useful research compound. Its molecular formula is C28H22Br2 and its molecular weight is 518.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in synthesizing cyclic peroxides from alkenes and active methylene compounds (Qian et al., 1992).

  • This compound serves as a platform for developing chemosensors for harmful compounds and warfare explosives (Zhang et al., 2012).

  • It is a highly emissive compound for protein detection in SDS-PAGE, offering excellent linear responses and detection across various molecular weights (Yu et al., 2012).

  • The compound is involved in the formation of 1,2-dioxanes in reactions with tris(2,4-pentanedionato)-manganese(III) (Nishino et al., 1991).

  • It is used in photochemical electron-transfer reactions of 1,1-diarylethylenes, yielding various products (Mattes & Farid, 1986).

  • As a chiral ligand in rhodium-catalyzed asymmetric hydroformylation, it achieves high stereoselectivity (Hayashi et al., 1979).

  • Its one-pot polymerization generates soluble polymers with high molecular weights and excellent film-forming ability (Deng et al., 2016).

  • The compound has been studied for its crystal structure and Hirshfeld surface analysis, useful in materials science (González-Montiel et al., 2015).

  • It is involved in the synthesis and structural investigation of various derivatives, with applications in organic chemistry and materials science (Km et al., 2021).

  • The E and Z isomers of its derivatives have been studied for their NMR spectra, contributing to organic chemistry research (Plack et al., 1998).

properties

IUPAC Name

1-(bromomethyl)-4-[(E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Br2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H,19-20H2/b28-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZTXESUSOBGAM-BYYHNAKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)CBr)/C4=CC=C(C=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene
Reactant of Route 4
Reactant of Route 4
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene
Reactant of Route 5
Reactant of Route 5
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene
Reactant of Route 6
1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.